molecular formula C18H16N4O B7454824 N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide

Katalognummer B7454824
Molekulargewicht: 304.3 g/mol
InChI-Schlüssel: PCGBJRZLCIRGCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide, also known as BI-2536, is a small molecule inhibitor of polo-like kinase 1 (PLK1). PLK1 is a serine/threonine protein kinase that plays a critical role in cell cycle regulation, including mitotic entry, spindle assembly, chromosome segregation, and cytokinesis. BI-2536 has been extensively studied for its potential as an anticancer agent due to its ability to induce mitotic arrest and cell death in cancer cells.

Wirkmechanismus

N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide inhibits PLK1, which is overexpressed in many types of cancer and plays a critical role in cell cycle regulation. PLK1 inhibition by N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide leads to mitotic arrest and subsequent cell death in cancer cells. In addition, N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Biochemical and Physiological Effects
N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has been shown to induce mitotic arrest and apoptosis in cancer cells. In addition, N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has also been shown to enhance the efficacy of other anticancer agents, such as taxanes and DNA-damaging agents.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide is its specificity for PLK1, which allows for targeted inhibition of cancer cells. However, N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has also been shown to have off-target effects on other kinases, such as Aurora A and B, which may limit its effectiveness as an anticancer agent. In addition, N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has poor solubility in aqueous solutions, which may limit its use in in vivo studies.

Zukünftige Richtungen

1. Combination therapy: N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has been shown to enhance the efficacy of other anticancer agents, such as taxanes and DNA-damaging agents. Further studies are needed to determine the optimal combination therapy for N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide in different types of cancer.
2. Biomarker identification: Biomarkers are biological molecules that can be used to indicate the presence or progression of a disease. Further studies are needed to identify biomarkers that can predict the response to N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide in cancer patients.
3. Drug delivery systems: N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has poor solubility in aqueous solutions, which may limit its use in in vivo studies. Further studies are needed to develop drug delivery systems that can improve the solubility and bioavailability of N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide.
4. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide in cancer patients.

Synthesemethoden

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2-(1H-indol-3-yl)acetic acid, which is then coupled with 1H-benzimidazole-2-carboxylic acid to form the intermediate product. The final step involves the coupling of the intermediate product with N-(tert-butoxycarbonyl)-O-methylglycine to form N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide.

Wissenschaftliche Forschungsanwendungen

N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide induces mitotic arrest and apoptosis in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has been shown to enhance the efficacy of other anticancer agents, such as taxanes and DNA-damaging agents.

Eigenschaften

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c23-18(9-12-10-19-14-6-2-1-5-13(12)14)20-11-17-21-15-7-3-4-8-16(15)22-17/h1-8,10,19H,9,11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGBJRZLCIRGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.